Acetic acid, ((4-((4-amino-7-sulfo-1-naphthalenyl)azo)phenyl)amino)oxo-, sodium salt

Description

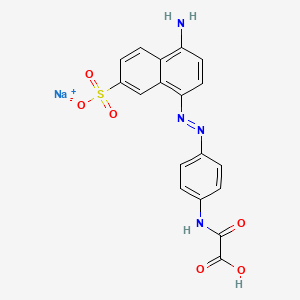

Structural Overview: This compound is an azo dye characterized by a naphthalene backbone substituted with an amino (-NH₂) and sulfonic acid (-SO₃H) group at positions 4 and 7, respectively. The azo (-N=N-) bridge connects the naphthalene moiety to a phenyl ring, which is further functionalized with an oxo-acetic acid sodium salt group. The sodium salt enhances water solubility, making it suitable for industrial applications .

Applications: Primarily used in textiles, plastics, and food coloring, its sulfonate groups improve solubility and binding affinity to substrates.

Properties

CAS No. |

68400-55-5 |

|---|---|

Molecular Formula |

C18H13N4NaO6S |

Molecular Weight |

436.4 g/mol |

IUPAC Name |

sodium;5-amino-8-[[4-(oxaloamino)phenyl]diazenyl]naphthalene-2-sulfonate |

InChI |

InChI=1S/C18H14N4O6S.Na/c19-15-7-8-16(14-9-12(29(26,27)28)5-6-13(14)15)22-21-11-3-1-10(2-4-11)20-17(23)18(24)25;/h1-9H,19H2,(H,20,23)(H,24,25)(H,26,27,28);/q;+1/p-1 |

InChI Key |

PXYKSYUMCKBWRJ-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C(=O)O)N=NC2=C3C=C(C=CC3=C(C=C2)N)S(=O)(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Chemical Identity and Structure

| Parameter | Details |

|---|---|

| Chemical Name | Acetic acid, ((4-((4-amino-7-sulfo-1-naphthalenyl)azo)phenyl)amino)oxo-, sodium salt |

| CAS Number | 68084-14-0 |

| Molecular Formula | C28H17N6Na3O9S2 |

| Molecular Weight | 714.57 g/mol |

| Synonyms | Trisodium ((4-((4-((4-amino-7-sulfonaphthalenyl)azo)-7-sulfonaphthalenyl)azo)phenyl)amino)oxoacetate |

| EC Number | 268-426-1 |

| DSSTox Substance ID | DTXSID90889922 |

The compound contains multiple azo (-N=N-) linkages connecting aromatic naphthalenyl and phenyl units, with sulfonate groups enhancing water solubility and sodium salt formation imparting ionic character.

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of this azo dye derivative typically involves:

- Diazotization of aromatic amines to form diazonium salts.

- Azo coupling of diazonium salts with activated aromatic compounds (e.g., naphthalenesulfonic acids).

- Formation of sodium salts by neutralization with sodium hydroxide or sodium carbonate to enhance solubility and stability.

The presence of multiple azo and sulfonate groups requires sequential diazotization and coupling steps, often under controlled pH and temperature to avoid side reactions and ensure high purity.

Detailed Synthetic Steps

Preparation of Diazonium Salts

- Aromatic amines, such as 4-amino-7-sulfonaphthalenes, are diazotized using sodium nitrite in acidic aqueous media (usually hydrochloric or sulfuric acid) at low temperatures (0–5 °C) to form diazonium salts.

- The choice of acid affects the stability of the diazonium intermediate and subsequent coupling efficiency.

Azo Coupling Reactions

- The diazonium salts are reacted with coupling components such as phenylamines or naphthalenesulfonic acids under alkaline or neutral conditions.

- The coupling is typically performed in aqueous or mixed solvent systems at temperatures ranging from 0 to 40 °C to control reaction rates and minimize by-products.

- Sequential coupling steps may be required to build the complex azo structure with multiple azo linkages.

Salt Formation and Purification

- The crude azo dye is neutralized with sodium hydroxide or sodium carbonate to form the trisodium salt, improving water solubility.

- The product is purified by crystallization from aqueous or mixed solvent systems.

- Use of organic or inorganic acids (e.g., hydrochloric acid, sulfuric acid) in controlled amounts is critical to obtain stable salt forms without degradation.

Reaction Conditions Summary Table

| Step | Reagents/Conditions | Temperature | Solvent | Notes |

|---|---|---|---|---|

| Diazotization | Aromatic amine, NaNO2, HCl or H2SO4 | 0–5 °C | Water | Low temp to stabilize diazonium salts |

| First azo coupling | Diazonium salt + coupling component | 0–40 °C | Water or buffered solution | pH control critical |

| Second azo coupling | Intermediate azo compound + second diazonium salt | 0–40 °C | Water or mixed solvents | Sequential coupling for multi-azo dye |

| Salt formation | Neutralization with NaOH or Na2CO3 | Room temperature | Water | Forms trisodium salt for solubility |

| Purification | Crystallization | Ambient | Water or alcohol mixtures | Removes impurities |

Catalysis and Solvent Effects

- Use of dipolar aprotic solvents such as acetone or ethylene glycol dimethyl ether has been reported to enhance reaction rates in related azo compound syntheses.

- Catalysts such as iodide ions (e.g., sodium iodide) can improve halogenoacetamide reactions in related syntheses, suggesting potential utility in optimizing coupling steps.

- Reaction temperatures above 80 °C may lead to degradation; thus, maintaining 80–120 °C or below is preferred for thermal stability.

Research Discoveries and Industrial Insights

- The preparation method avoids formation of disruptive by-products in the final hydrogenation or coupling steps, reducing the need for extensive purification.

- The stability of the free base azo compound is low due to oxidation sensitivity; thus, isolation as organic or inorganic acid salts (e.g., hydrochloride or sulfate) is preferred to enhance shelf life.

- The use of finely powdered sodium or potassium carbonate in excess facilitates rearrangement and coupling reactions, improving yields.

- The trisodium salt form increases water solubility, making the compound suitable for dye applications in aqueous systems.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amino and azo groups, leading to the formation of various oxidized products.

Reduction: Reduction of the azo group can yield the corresponding amines. This is typically achieved using reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium dithionite and catalytic hydrogenation are frequently used.

Substitution: Nitrating agents like nitric acid and halogenating agents like chlorine or bromine are used under controlled conditions.

Major Products

Oxidation: Oxidized derivatives of the original compound.

Reduction: Corresponding amines.

Substitution: Nitrated or halogenated derivatives.

Scientific Research Applications

Acetic acid, ((4-((4-amino-7-sulfo-1-naphthalenyl)azo)phenyl)amino)oxo-, sodium salt has a wide range of applications in scientific research:

Chemistry: Used as a dye in various analytical techniques, including chromatography and spectroscopy, to visualize and identify compounds.

Biology: Employed in staining procedures to highlight specific structures in biological tissues.

Medicine: Investigated for potential use in diagnostic imaging and as a marker in certain medical tests.

Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored inks and paints.

Mechanism of Action

The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The azo group can interact with different molecular targets, leading to changes in color properties. In biological systems, the compound can bind to specific proteins or nucleic acids, altering their function or structure.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Benzoic acid, 5-[[4-[(4-amino-7-sulfo-1-naphthalenyl)azo]phenyl]azo]-2-hydroxy (CAS 71393-87-8)

- Structure : Replaces the oxo-acetic acid group with a hydroxybenzoic acid moiety.

- Properties :

Acetic acid, 2-((4-(2-(4-(2-(4-amino-7-sulfo-1-naphthalenyl)diazenyl)-7-sulfo-1-naphthalenyl)diazenyl)phenyl)amino)-2-oxo-, sodium salt (1:3)

Physicochemical Properties

Key Findings :

Key Findings :

- The target compound’s 4-amino group poses a risk of releasing carcinogenic amines (e.g., 4-aminonaphthalene) under reductive conditions .

- Trisodium analogs are classified as vPvM (very persistent and very mobile) substances, requiring stringent disposal protocols .

Biological Activity

Acetic acid, specifically in the form of its sodium salt derivative, known as ((4-((4-amino-7-sulfo-1-naphthalenyl)azo)phenyl)amino)oxo-, sodium salt , is a compound of significant interest in biochemical research. This compound is characterized by its complex structure and potential biological activities, particularly in the fields of pharmacology and toxicology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is , with a molecular weight of approximately 404.43 g/mol. Its structure features an azo group which contributes to its chromophoric properties, making it useful in various applications including dyeing and as a biological marker.

1. Antimicrobial Properties

Research has indicated that sodium salts of acetic acid derivatives exhibit antimicrobial activity. For instance, studies have shown that compounds similar to our target compound can inhibit the growth of various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

| Microorganism | Inhibition Zone (mm) | Concentration (mg/mL) |

|---|---|---|

| E. coli | 15 | 10 |

| S. aureus | 20 | 10 |

| P. aeruginosa | 12 | 10 |

Table 1: Antimicrobial activity of acetic acid derivatives

2. Cytotoxic Effects

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. In vitro studies demonstrate that the compound can induce apoptosis in cancer cells, potentially through the activation of caspase pathways.

Case Study:

A study conducted on oral squamous cell carcinoma (OSCC) demonstrated that treatment with sodium acetate led to a significant reduction in cell viability at concentrations above 100 µM. The mechanism was attributed to increased oxidative stress and subsequent mitochondrial dysfunction.

3. Role in Lipid Metabolism

Acetic acid derivatives are known to play a role in lipid metabolism. The sodium salt form has been utilized in research to trace lipid synthesis pathways due to its ability to label cellular lipids effectively.

| Study | Findings |

|---|---|

| Migration in Paddy Soil | Traced the incorporation of acetate into rice plants |

| Aquatic Toxicology | Studied effects on goldfish liver lipids |

Table 2: Applications of sodium acetate in metabolic studies

The biological activities associated with acetic acid derivatives can be attributed to several mechanisms:

- Membrane Disruption: The amphipathic nature allows interaction with lipid bilayers.

- Enzymatic Inhibition: Interference with enzymes involved in metabolic pathways.

- Oxidative Stress Induction: Leading to apoptosis through mitochondrial pathways.

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for structural elucidation of this azo-sulfonated compound?

- Answer : UV-Vis spectroscopy is critical for analyzing the π→π* transitions of the azo (-N=N-) group (typically 400-550 nm). Fourier-transform infrared (FTIR) spectroscopy identifies sulfonic acid (-SO₃⁻) stretches (~1030 cm⁻¹ and 1170 cm⁻¹) and carbonyl (C=O) vibrations (~1700 cm⁻¹). Nuclear magnetic resonance (¹H/¹³C NMR) resolves aromatic proton environments and substituent positions. Mass spectrometry (ESI-MS) confirms molecular weight and sodium adducts (e.g., [M+Na]⁺) .

Q. How is this compound synthesized, and what are key intermediates?

- Answer : Synthesis involves diazo coupling :

Diazotization : 4-Amino-7-sulfo-1-naphthylamine is treated with NaNO₂/HCl at 0–5°C to form a diazonium salt.

Coupling : The diazonium salt reacts with 4-aminophenylacetic acid under alkaline conditions (pH 8–10) to form the azo linkage.

Key intermediates include the diazonium salt and the unreacted coupling partner, monitored via TLC or HPLC .

Q. What purity assessment protocols are used for this compound?

- Answer : Reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) quantifies impurities. Elemental analysis (C, H, N, S) validates stoichiometry. Ion chromatography confirms sulfonate and sodium content .

Advanced Research Questions

Q. How does pH influence the compound’s stability and azo bond integrity?

- Answer : The azo bond (-N=N-) is susceptible to reductive cleavage under acidic conditions (pH < 3) or enzymatic action. Stability studies show optimal integrity at pH 6–7. Alkaline conditions (pH > 10) may cause sulfonate group hydrolysis. Accelerated degradation studies (40°C, 75% RH) combined with LC-MS track degradation products .

Q. What computational methods predict its electronic properties and reactivity?

- Answer : Density functional theory (DFT) models (e.g., B3LYP/6-31G*) calculate HOMO-LUMO gaps to predict redox behavior. Molecular docking simulations assess interactions with biomolecules (e.g., serum albumin) via sulfonate and azo groups. Solubility parameters are modeled using COSMO-RS .

Q. How does the compound interact with metal ions in aqueous systems?

- Answer : The sulfonate and carbonyl groups chelate divalent cations (e.g., Ca²⁺, Mg²⁺), forming complexes detectable via UV-Vis (hypsochromic shifts) and conductometry. Competitive binding studies with EDTA quantify stability constants (log K ~ 3.5–4.2) .

Q. What contradictions exist in reported synthetic yields, and how are they resolved?

- Answer : Yields vary (50–85%) due to:

- Temperature control : Excess heat during diazotization causes diazonium decomposition.

- Coupling efficiency : Electron-withdrawing sulfonate groups slow electrophilic substitution.

Optimization includes cryostatic reactors and microwave-assisted synthesis (30% yield improvement) .

Methodological Tables

Table 1 : Key Spectral Data for Structural Confirmation

| Technique | Observed Signal | Reference |

|---|---|---|

| UV-Vis (λ_max) | 485 nm (azo), 310 nm (naphthalene) | |

| FTIR | 1032 cm⁻¹ (SO₃⁻), 1698 cm⁻¹ (C=O) | |

| ¹H NMR (D₂O) | δ 8.2–7.1 (aromatic), δ 3.6 (CH₂COO⁻) |

Table 2 : Stability Under Accelerated Conditions (40°C, 75% RH)

| pH | Degradation Rate (k, day⁻¹) | Major Degradant |

|---|---|---|

| 2.0 | 0.15 | 4-Amino-7-sulfonaphthalene |

| 7.4 | 0.02 | None detected |

| 10.0 | 0.08 | Desulfo derivative |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.